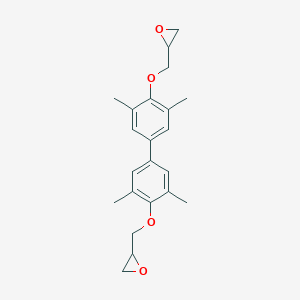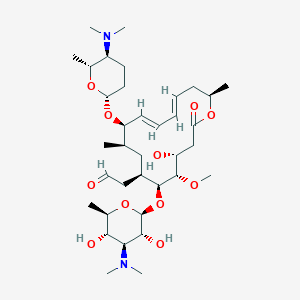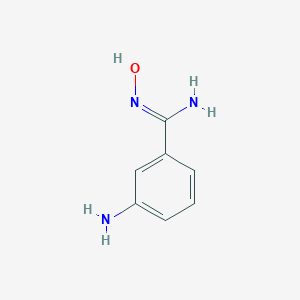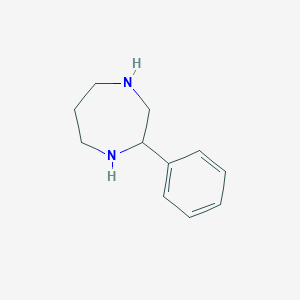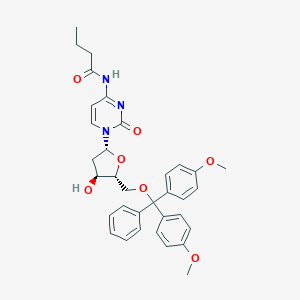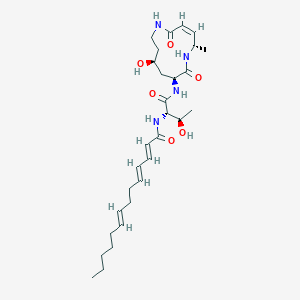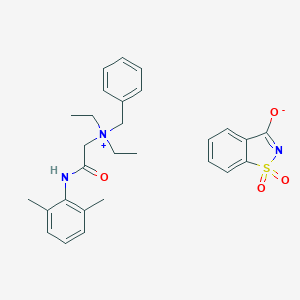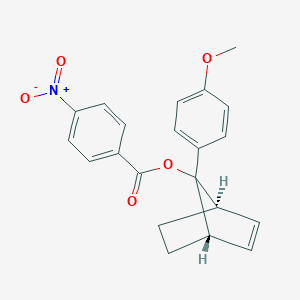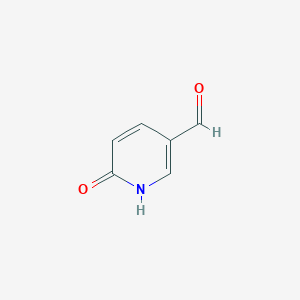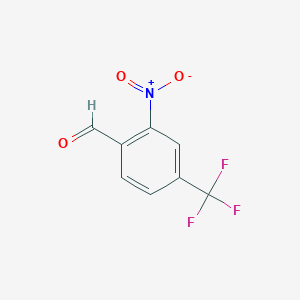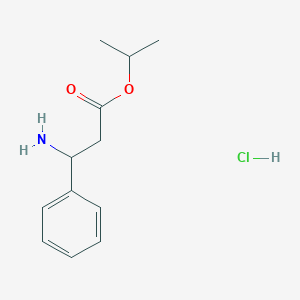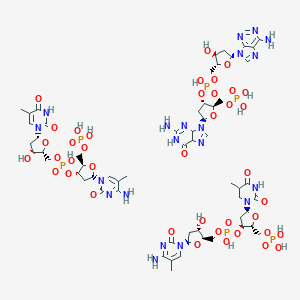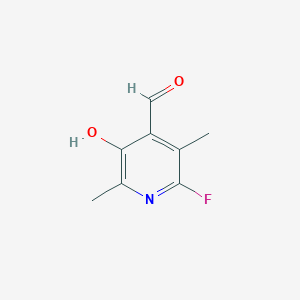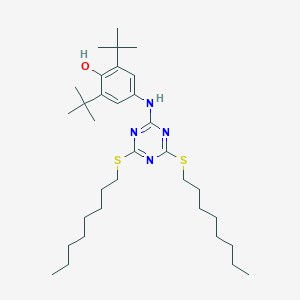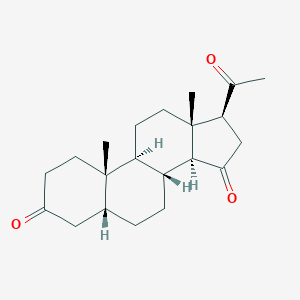
5beta-Pregnane-3,15,20-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5beta-Pregnane-3,15,20-trione, also known as pregnenolone-3,15,20-trione or PCT, is a naturally occurring steroid hormone that is produced in the adrenal gland. PCT is a derivative of pregnenolone, which is a precursor to several other steroid hormones. PCT has been the subject of scientific research due to its potential applications in medicine and its effects on the body.
作用机制
PCT works by inhibiting the activity of certain enzymes in the body, including 17β-hydroxysteroid dehydrogenase and aromatase. These enzymes are involved in the production of estrogen, which is a hormone that plays a role in the growth and development of certain types of cancer. By inhibiting the activity of these enzymes, PCT can reduce the production of estrogen and slow the growth of cancer cells.
生化和生理效应
PCT has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase the levels of certain hormones, including testosterone and progesterone. PCT has also been shown to have anti-inflammatory and immunomodulatory effects, which can help to reduce inflammation and modulate the immune system.
实验室实验的优点和局限性
PCT has a number of advantages and limitations for lab experiments. One advantage is that it is a naturally occurring hormone, which makes it easier to study in vivo. However, PCT is also a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, PCT has a short half-life in the body, which can make it difficult to study over longer periods of time.
未来方向
There are a number of future directions for research on PCT. One area of interest is the potential use of PCT in the treatment of autoimmune diseases. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential use of PCT in the treatment of breast cancer. Research has shown that PCT has anti-cancer properties, which make it a potential candidate for the treatment of breast cancer.
合成方法
PCT can be synthesized from 5beta-Pregnane-3,15,20-trione through a series of chemical reactions. The synthesis process involves the oxidation of 5beta-Pregnane-3,15,20-trione at the 3, 15, and 20 positions, resulting in the formation of PCT. The synthesis of PCT is a complex process that requires specialized equipment and expertise.
科学研究应用
PCT has been the subject of scientific research due to its potential applications in medicine. Research has shown that PCT has anti-inflammatory and immunomodulatory properties, which make it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. PCT has also been studied for its potential use in the treatment of breast cancer, as it has been shown to inhibit the growth of cancer cells.
属性
CAS 编号 |
19953-81-2 |
|---|---|
产品名称 |
5beta-Pregnane-3,15,20-trione |
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC 名称 |
(5R,8R,9S,10S,13R,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)17-11-18(24)19-15-5-4-13-10-14(23)6-8-20(13,2)16(15)7-9-21(17,19)3/h13,15-17,19H,4-11H2,1-3H3/t13-,15-,16+,17-,19-,20+,21-/m1/s1 |
InChI 键 |
FGWOUKLMGAXGBJ-CDDZKVASSA-N |
手性 SMILES |
CC(=O)[C@H]1CC(=O)[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
规范 SMILES |
CC(=O)C1CC(=O)C2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



